N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Catalog No.
S11754547
CAS No.
M.F
C22H25FN4
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)...

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C22H25FN4

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C22H25FN4/c1-15-14-20(24-13-12-17-6-4-3-5-7-17)27-22(25-15)21(16(2)26-27)18-8-10-19(23)11-9-18/h6,8-11,14,24H,3-5,7,12-13H2,1-2H3

InChI Key

RYFDSPQOWOQUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CCCCC3)C)C4=CC=C(C=C4)F

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound characterized by a complex structure that includes a pyrazolopyrimidine core. The molecular formula of this compound is C19H24FN5C_{19}H_{24}FN_{5} with a molecular weight of approximately 344.43 g/mol. Its structure features a cyclohexene ring and a fluorophenyl group, which contribute to its potential biological activity and chemical reactivity.

Typical of pyrazolo[1,5-a]pyrimidines, including:

  • Nucleophilic substitutions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic aromatic substitutions: The presence of the fluorophenyl group makes it susceptible to electrophilic attack, particularly in positions ortho or para to the fluorine atom.
  • Cycloaddition reactions: The cyclohexene moiety can engage in [2+2] cycloaddition reactions under appropriate conditions.

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:

  • Antitumor properties: Some derivatives have shown effectiveness against various cancer cell lines.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • CNS activity: Compounds in this class have been investigated for their potential neuroprotective effects.

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves several steps:

  • Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the cyclohexene moiety: This step may involve alkylation reactions where cyclohexene derivatives are introduced to the nitrogen atom of the pyrazolopyrimidine.
  • Fluorination: The introduction of the fluorophenyl group can be accomplished through electrophilic aromatic substitution or by using fluorinated reagents in coupling reactions.

This compound has potential applications in:

  • Pharmaceutical development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Chemical biology: It can be used as a tool compound to study specific biological pathways or mechanisms.

Studies involving N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have indicated interactions with various biological targets:

  • Enzyme inhibition: It may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor binding: Investigations into its binding affinity for certain receptors could reveal its potential as an antagonist or agonist in therapeutic contexts.

Several compounds share structural similarities with N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamideC19H25N2O2C_{19}H_{25}N_{2}O_{2}Contains methoxy group; different biological profile
1-[2-(cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)thioureaC15H19FN2SC_{15}H_{19}FN_{2}SFeatures thiourea moiety; potential for different reactivity
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(4-fluorophenyl)-7-oxo[1,2]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamideC_{21}H_{21}F_{N}_{4}O_{2}SCombines thiazole and pyrimidine; may exhibit unique pharmacological properties

These compounds highlight the diversity within this chemical class while emphasizing the unique structural elements of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine that may influence its specific biological activities and applications.

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

364.20632498 g/mol

Monoisotopic Mass

364.20632498 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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